2-amino-3-methyl-4-(trifluoromethyl)benzoic acid
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Overview
Description
2-amino-3-methyl-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H8F3NO2. This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-3-methyl-4-(trifluoromethyl)benzoic acid can be synthesized through various methods. One common approach involves the reaction of 2-amino-4-nitrobenzoic acid with trifluoromethanol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzoic acids.
Scientific Research Applications
2-amino-3-methyl-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, influencing various biochemical pathways. This interaction can lead to changes in cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(trifluoromethyl)benzoic acid
- 3-amino-4-(trifluoromethyl)benzoic acid
- 2-amino-3-methylbenzoic acid
Uniqueness
2-amino-3-methyl-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
851045-51-7 |
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Molecular Formula |
C9H8F3NO2 |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-amino-3-methyl-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO2/c1-4-6(9(10,11)12)3-2-5(7(4)13)8(14)15/h2-3H,13H2,1H3,(H,14,15) |
InChI Key |
VFDUATBWQMJDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)O)C(F)(F)F |
Purity |
91 |
Origin of Product |
United States |
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